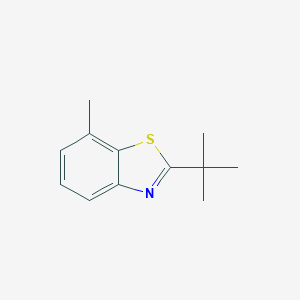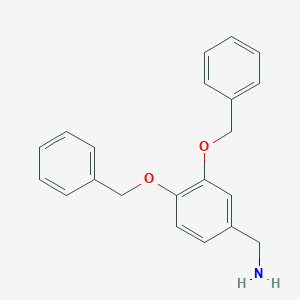
Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butyl-7-methylbenzothiazole is a chemical compound belonging to the benzothiazole family, characterized by a benzene ring fused with a thiazole ring. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-7-methylbenzothiazole can be achieved through several synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of a diazonium salt with a coupling component under controlled conditions.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones, which can be further modified to obtain benzothiazole derivatives.
Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, leading to higher yields and shorter reaction times.
Industrial Production Methods
Industrial production of 2-tert-Butyl-7-methylbenzothiazole often involves large-scale synthesis using eco-friendly and cost-effective methods. One-pot multicomponent reactions and green chemistry principles are commonly employed to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-7-methylbenzothiazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-tert-Butyl-7-methylbenzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-tubercular activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-7-methylbenzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Amino-7-methylbenzothiazole: Similar in structure but contains an amino group instead of a tert-butyl group.
2-Mercapto-7-methylbenzothiazole: Contains a mercapto group instead of a tert-butyl group.
2-Phenylbenzothiazole: Contains a phenyl group instead of a tert-butyl group.
Uniqueness
2-tert-Butyl-7-methylbenzothiazole is unique due to its tert-butyl group, which imparts specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it distinct from other benzothiazole derivatives .
Properties
CAS No. |
178999-25-2 |
|---|---|
Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-tert-butyl-7-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C12H15NS/c1-8-6-5-7-9-10(8)14-11(13-9)12(2,3)4/h5-7H,1-4H3 |
InChI Key |
XHYYWHILMDOMFI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(S2)C(C)(C)C |
Synonyms |
Benzothiazole, 2-(1,1-dimethylethyl)-7-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)



![3,3-Dichloro-1-oxaspiro[3.4]octan-2-one](/img/structure/B60326.png)



![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)


![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)


